2,4-Dibromo-6-[[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methyl]phenol
Description
2,4-Dibromo-6-[[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methyl]phenol is a complex organic compound known for its unique chemical structure and properties. This compound features a phenol group substituted with two bromine atoms and a piperidine derivative, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
2,4-dibromo-6-[[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24Br2N2O/c1-15(2)7-12(8-16(3,4)20-15)19-9-10-5-11(17)6-13(18)14(10)21/h5-6,12,19-21H,7-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLCXPUQRIPZAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCC2=C(C(=CC(=C2)Br)Br)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24Br2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-[[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methyl]phenol typically involves multiple steps One common method starts with the bromination of phenol to introduce bromine atoms at the 2 and 4 positionsThe reaction conditions often require the use of solvents like methanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For instance, the use of a micro fixed-bed reactor packed with a catalyst like 5% Pt/C can significantly improve the reaction rate and product purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions typically occur under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
2,4-Dibromo-6-[[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methyl]phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism by which 2,4-Dibromo-6-[[(2,2,6,6-tetramethylpiperidin-4-yl)amino]methyl]phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound used in the synthesis of various derivatives.
3,5-Dibromo-2,2,6,6-tetramethylpiperidin-4-one: Another brominated piperidine derivative with similar chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
